4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, and a naphthalen-1-yloxy methyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.
Attachment of the Naphthalen-1-yloxy Methyl Group: This step involves the reaction of the triazole intermediate with a naphthalen-1-yloxy methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The benzyl and naphthalen-1-yloxy methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the benzyl and naphthalen-1-yloxy methyl groups under basic conditions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it induces apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Benzyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the naphthalen-1-yloxy methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biological membranes, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-benzyl-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)13-15-7-2-1-3-8-15)14-24-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,22,25) |
InChI Key |
LFJWRVSQJQBNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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